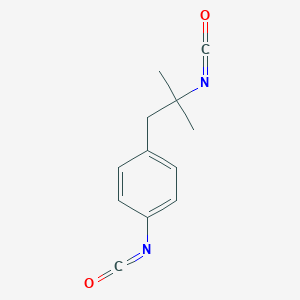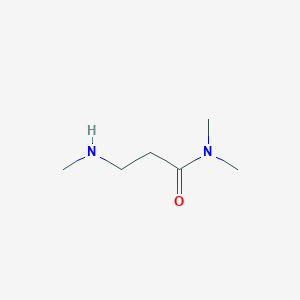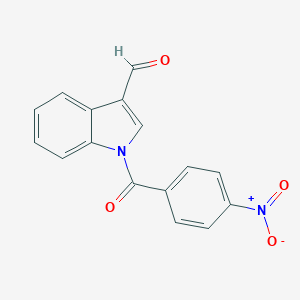
1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde is a chemical compound that belongs to the indole family. It is commonly used in scientific research for various applications, including drug discovery, biochemistry, and pharmacology. This compound has gained significant attention due to its unique properties and potential for developing new drugs. In
Wirkmechanismus
The mechanism of action of 1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors, including protein kinases and G protein-coupled receptors. This inhibition can lead to various physiological effects, including the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis in cancer cells by inhibiting the activity of protein kinases. It has also been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to have potential as an anti-tuberculosis agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde in lab experiments is its high purity and yield. Additionally, it is relatively easy to synthesize and can be used as a starting material for the synthesis of other indole derivatives. However, one of the main limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects in some cell lines, and caution should be taken when handling this compound.
Zukünftige Richtungen
1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde has significant potential for future research and development. Some potential future directions include:
1. Developing new derivatives of 1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde with improved pharmacological properties.
2. Investigating the mechanism of action of 1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde in more detail.
3. Studying the potential use of this compound as an anti-tuberculosis agent.
4. Investigating the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
5. Developing new synthetic methods for the synthesis of 1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde and its derivatives.
6. Studying the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases.
In conclusion, 1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde is a chemical compound that has significant potential for scientific research and drug development. Its unique properties and potential for developing new drugs make it an important compound in the field of pharmacology and biochemistry. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesemethoden
The synthesis of 1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde involves the reaction of 4-nitrobenzoyl chloride with indole-3-carbaldehyde in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or ethyl acetate. The product is then purified by column chromatography to obtain a pure compound. The yield of the product is generally high, and the purity can be determined by NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde is widely used in scientific research for various applications. It is commonly used as a starting material for the synthesis of other indole derivatives. It is also used in drug discovery and development, as it has been shown to have potential as an anticancer agent. Additionally, it is used in biochemistry and pharmacology research to study the mechanism of action of various enzymes and receptors.
Eigenschaften
CAS-Nummer |
126592-77-6 |
|---|---|
Produktname |
1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde |
Molekularformel |
C16H10N2O4 |
Molekulargewicht |
294.26 g/mol |
IUPAC-Name |
1-(4-nitrobenzoyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C16H10N2O4/c19-10-12-9-17(15-4-2-1-3-14(12)15)16(20)11-5-7-13(8-6-11)18(21)22/h1-10H |
InChI-Schlüssel |
NYFTXUZGBLOIKD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C=O |
Synonyme |
N-(p-nitrobenzoyl)indole-3-carboxaldehyde |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,2S,5R,6R,7R,10S,12R,13R)-5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate](/img/structure/B170111.png)

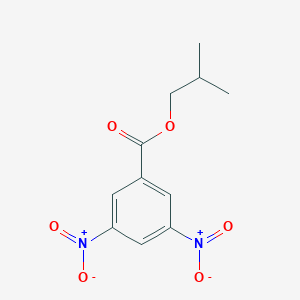



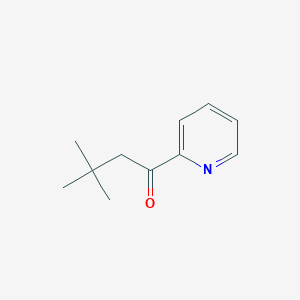


![6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one](/img/structure/B170136.png)


